Chlorodiethylisopropylsilane

Catalog No.
S1484838
CAS No.
107149-56-4
M.F
C7H17ClSi
M. Wt
164.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodiethylisopropylsilane

CAS Number

107149-56-4

Product Name

Chlorodiethylisopropylsilane

IUPAC Name

chloro-diethyl-propan-2-ylsilane

Molecular Formula

C7H17ClSi

Molecular Weight

164.75 g/mol

InChI

InChI=1S/C7H17ClSi/c1-5-9(8,6-2)7(3)4/h7H,5-6H2,1-4H3

InChI Key

OSBPGFIPLLCQMO-UHFFFAOYSA-N

SMILES

CC[Si](CC)(C(C)C)Cl

Canonical SMILES

CC[Si](CC)(C(C)C)Cl

The exact mass of the compound Chlorodiethylisopropylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorodiethylisopropylsilane (DEIPS-Cl, CAS 107149-56-4) is a specialized trialkylchlorosilane utilized primarily as a highly orthogonal protecting group for hydroxyl functionalities in complex organic and carbohydrate synthesis[1]. By incorporating two ethyl groups and one isopropyl group, DEIPS-Cl provides a precise steric environment that bridges the gap between the highly labile triethylsilyl (TES) and the highly robust tert-butyldimethylsilyl (TBS) groups . For procurement and process chemistry, DEIPS-Cl is selected when target molecules require a protecting group robust enough to survive multi-step transformations—including basic and mild acidic conditions—yet labile enough to be cleaved quantitatively without the harsh fluoride or strong acid conditions that degrade sensitive scaffolds or neighboring protecting groups [1].

Substituting DEIPS-Cl with more common silyl chlorides like TES-Cl or TBS-Cl often leads to critical failures in late-stage synthesis and process yield [1]. TES ethers frequently suffer from premature cleavage during basic operations or column chromatography, leading to significant yield losses. Conversely, TBS ethers are highly stable but require aggressive deprotection conditions (e.g., concentrated TBAF or strong acids) that can cause concomitant cleavage of other essential protecting groups or degradation of labile structural motifs, such as lactols or sensitive glycosidic bonds [2]. DEIPS-Cl solves this exact process bottleneck by offering an intermediate stability profile: it survives conditions that destroy TES ethers, yet it can be cleaved selectively in the presence of TBS ethers, enabling true orthogonal protection strategies in highly functionalized molecules[1].

Enhanced Acid Stability for Multi-Step Synthetic Workflows

When evaluating protecting group survival during acidic workups, the diethylisopropylsilyl (DEIPS) ether demonstrates a massive stability advantage over baseline silyl groups. Quantitative solvolysis data shows that the DEIPS group is approximately 90 times more stable to acid hydrolysis than the standard trimethylsilyl (TMS) group[1].

Evidence DimensionRelative stability to acidic hydrolysis
Target Compound DataDEIPS ether is ~90 times more stable
Comparator Or BaselineTMS (Trimethylsilyl) ether (Baseline = 1x)
Quantified Difference90-fold increase in acid stability
ConditionsStandard acidic hydrolysis conditions

This 90-fold enhancement ensures that DEIPS-protected intermediates survive mild acidic workups and subsequent synthetic steps that would completely degrade TMS ethers.

Superior Resistance to Base-Catalyzed Solvolysis

In process chemistry involving strong bases or nucleophiles, protecting group integrity is paramount. The DEIPS group exhibits exceptional resilience, proving to be 600 times more stable than the TMS group toward base-catalyzed solvolysis [1]. This positions DEIPS-Cl as a vastly superior choice for protecting alcohols in base-heavy reaction sequences.

Evidence DimensionRelative stability to base-catalyzed solvolysis
Target Compound DataDEIPS ether is ~600 times more stable
Comparator Or BaselineTMS (Trimethylsilyl) ether (Baseline = 1x)
Quantified Difference600-fold increase in base stability
ConditionsBasic hydrolysis/solvolysis conditions

Procuring DEIPS-Cl allows chemists to utilize strong basic conditions in downstream reactions without the premature deprotection and yield loss associated with simpler silyl groups.

Orthogonal Deprotection Capability in Complex Scaffolds

A critical procurement driver for DEIPS-Cl is its absolute orthogonality with other common silyl groups. In the synthesis of highly branched oligosaccharides, DEIPS ethers can be selectively cleaved using mild conditions while leaving tert-butyldimethylsilyl (TBS) ethers completely intact [1]. This allows for precise, site-selective unmasking of hydroxyls that is impossible if generic substitution (e.g., using TBS for all sites) is attempted.

Evidence DimensionSelective cleavage yield in multi-silylated compounds
Target Compound DataDEIPS cleaved smoothly with mild acid or buffered fluoride
Comparator Or BaselineTBS (tert-Butyldimethylsilyl) ether
Quantified Difference100% retention of TBS during DEIPS cleavage
ConditionsMild acidic conditions or buffered TBAF in complex oligosaccharide synthesis

This absolute orthogonality allows process chemists to selectively unmask specific hydroxyls for further functionalization without disturbing adjacent TBS-protected sites.

Orthogonal Protection in Highly Branched Oligosaccharide Synthesis

DEIPS-Cl is the ideal reagent for the protection of specific hydroxyls (e.g., C-2 in mannosyl donors) during the assembly of highly branched oligosaccharides. Its use allows for selective deprotection and subsequent glycosylation without affecting other orthogonal groups like Levulinoyl (Lev) esters or TBS ethers, which is critical for achieving high β-anomeric selectivity in complex carbohydrate manufacturing [1].

Late-Stage Deprotection in Macrolide and Natural Product Total Synthesis

In the synthesis of complex natural products, DEIPS-Cl is selected to protect highly sensitive secondary or primary alcohols. It provides sufficient robustness to survive multiple cross-coupling and oxidation steps, while permitting global or selective cleavage under conditions mild enough to prevent dehydration or degradation of fragile lactols and epoxides, a common failure point when using TBS-Cl [2].

Derivatization for Advanced Analytical Chromatography

DEIPS-Cl is utilized as a specialized derivatization reagent for gas chromatography (GC) and mass spectrometry (MS) of highly polar, intractable polyols. The resulting DEIPS ethers increase volatility and thermal stability more effectively than TES ethers, while remaining easier to cleave or manipulate post-analysis compared to TBS derivatives .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H261 (97.44%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Chlorodiethylisopropylsilane

Dates

Last modified: 08-15-2023

Explore Compound Types